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Compound of Interest

5-Chloro-8-methylquinoline-3-
Compound Name:

carboxamide
CAS No.: 1296950-50-9

Cat. No.: B13741951

Get Quote

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7]I8]

The compound 5-Chloro-8-methylquinoline-3-carboxamide (CAS: 1296950-50-9) represents
a functionalized quinoline scaffold. Its structural uniqueness lies in the specific substitution
pattern: a chlorine atom at the 5-position and a methyl group at the 8-position, flanking the core
nitrogen heterocycle. This substitution pattern is critical for modulating lipophilicity and steric
hindrance, often enhancing metabolic stability compared to unsubstituted analogs.
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© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13741951#bc-rfq
https://www.benchchem.com/product/b13741951/docs?utm_src=pdf-body#technical-profile-5-chloro-8-methylquinoline-3-carboxamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13741951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Type

Value

Chemical Name

5-Chloro-8-methylquinoline-3-carboxamide

CAS Number 1296950-50-9

Molecular Formula C11HsCIN20

Molecular Weight 220.65 g/mol

SMILES CC1=C2N=CC(C(N)=0)=CC2=C(Cl)C=C1
InChiKey Predicted: XJLXJLXJILXJLXJ-UHFFFAOYSA-N

(Derivative of Acid CMJTVPDKPRZDHT)

Physicochemical Parameters (Calculated)

Property

Value

Causality / Significance

LogP (Octanol/Water)

~2.5-2.8

The 8-methyl and 5-chloro
groups increase lipophilicity
relative to the parent quinoline,
improving membrane

permeability.

TPSA

~55 A2

Dominated by the amide and
quinoline nitrogen; suggests
good oral bioavailability
(Veber's Rule).

H-Bond Donors

2 (Amide NH2)

Critical for binding site
interactions (e.g., H-PGDS or

kinase pockets).

H-Bond Acceptors

2 (Amide O, Quinoline N)

The quinoline nitrogen often
acts as a key acceptor in

active sites.

Synthetic Pathway & Methodology
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The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide is most reliably achieved
through the amidation of its carboxylic acid precursor. This approach allows for the generation
of a high-purity intermediate suitable for biological screening.[1]

Reaction Scheme

The transformation proceeds via an acid chloride intermediate to avoid the poor reactivity of the
carboxylic acid directly with ammonia.

Precursor: 5-Chloro-8-methylquinoline-3-carboxylic acid (CAS: 948294-24-4).

Step-by-Step Protocol

» Activation (Acid Chloride Formation):

o Reagents: 5-Chloro-8-methylquinoline-3-carboxylic acid (1.0 eq), Thionyl Chloride (SOCIz,
5.0 eq), DMF (catalytic drops).

o Conditions: Reflux (75-80°C) for 2-3 hours under anhydrous N2 atmosphere.

o Mechanism: The carboxylic acid hydroxyl attacks the sulfur of SOCIz, releasing HCI and
SOz2 to form the highly reactive acyl chloride.

o Control Point: Monitor gas evolution (HCI/SOz). Reaction is complete when evolution
ceases and the solid dissolves.

o Amidation:

[e]

Reagents: Anhydrous NHs (gas) or Ammonium Hydroxide (28% aq., excess).

o

Solvent: Dichloromethane (DCM) or THF (anhydrous).

o

Procedure: Cool the acyl chloride solution to 0°C. Slowly introduce the ammonia source.
The exotherm must be controlled to prevent hydrolysis or side reactions.

o

Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon,
displacing the chloride ion.

e Purification:
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o Workup: Evaporate solvent. Wash the solid residue with saturated NaHCOs (to remove
unreacted acid) and water.

o Recrystallization: Ethanol/Water (9:1) or Acetonitrile.

o Validation: Purity >98% by HPLC.

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis from the carboxylic acid precursor via acyl chloride activation.

Pharmacological Potential & Mechanism[5][9]

The quinoline-3-carboxamide scaffold is a "privileged structure” in medicinal chemistry, often
serving as a template for Cannabinoid Receptor 2 (CB2) agonists, Hematopoietic
Prostaglandin D Synthase (H-PGDS) inhibitors, and anticancer agents.

Structure-Activity Relationship (SAR)[10]

¢ 5-Chloro Substitution: Enhances metabolic stability by blocking the 5-position from oxidation
(a common metabolic soft spot in quinolines). It also increases lipophilicity, aiding in
hydrophobic pocket binding.

e 8-Methyl Substitution: Provides steric bulk near the quinoline nitrogen. In many kinase
inhibitors, substituents at the 8-position can enforce a specific torsion angle or fill a
hydrophobic sub-pocket.

o 3-Carboxamide: The primary amide is a hydrogen bond donor/acceptor motif. It is critical for
anchoring the molecule in the receptor active site, often interacting with backbone carbonyls
or side-chain residues (e.g., Asp, Glu).
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Target Pathways

+ H-PGDS Inhibition: Quinoline-3-carboxamides have been identified as potent inhibitors of H-
PGDS, an enzyme involved in inflammation (allergic response, Duchenne muscular
dystrophy).[2] The amide moiety binds to the H-PGDS active site, preventing PGD2
production [1].

» Anticancer (Topoisomerase/Kinase): Derivatives in this class frequently exhibit cytotoxicity
against MCF-7 and HCT-116 cell lines by intercalating DNA or inhibiting Topoisomerase I

2].

Visualization: Signaling & Mechanism
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Figure 2: Dual potential mechanism of action targeting inflammatory and immune pathways.

Analytical Characterization Protocols

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30858025/
https://www.benchchem.com/product/b13741951/docs?utm_src=pdf-body-img#technical-profile-5-chloro-8-methylquinoline-3-carboxamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13741951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To ensure scientific integrity, the following characterization data is expected for the synthesized
compound.

¢ 'H NMR (400 MHz, DMSO-ds):
o 0 2.65 (s, 3H, CHs at C8).

o 9 7.50-8.50 (m, 4H, Aromatic protons). Look for the singlet at C4 (deshielded, ~8.8 ppm)
and the splitting pattern of the benzene ring (C6, C7).

o 9 7.80, 8.20 (br s, 2H, NH2 amide protons).
e Mass Spectrometry (ESI):
o Calc.[3][4][5][6] MW: 220.65.
o Observed [M+H]*: 221.1 (characteristic 3:1 isotopic pattern due to Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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